N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
説明
特性
IUPAC Name |
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2S/c1-23-10-12-24(13-11-23)25-17-9-5-4-8-16(17)19(22-20(25)27)28-14-18(26)21-15-6-2-3-7-15/h15H,2-14H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJICEKJQVGYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinazolinone core, introduction of the piperazine ring, and attachment of the cyclopentyl group. Common reagents used in these steps include cyclopentanone, piperazine, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
化学反応の分析
Types of Reactions
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
科学的研究の応用
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide has several scientific research applications, including:
作用機序
The mechanism of action of N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The piperazine ring and tetrahydroquinazolinone moiety play crucial roles in binding to the active sites of these targets, enhancing the compound’s potency and selectivity .
類似化合物との比較
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several acetamide derivatives, differing primarily in core heterocycles, substituents, and linker groups. Below is a detailed comparison:
Core Heterocycles
- Target Compound: Tetrahydroquinazolinone (bicyclic, non-planar, fused 6-5 membered rings). This rigidity may enhance target binding specificity compared to monocyclic cores.
- BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) : Benzothiazole (planar, aromatic 6-membered ring). Commonly associated with anticancer activity due to intercalation or enzyme inhibition .
- B12/B13 Derivatives : Tetrahydropyrimidin (6-membered, partially saturated). Used in sulfonamide-based heterocycles for biological evaluation .
- Anti-exudative Agents (): 1,2,4-triazole (5-membered, aromatic). Known for anti-inflammatory properties .
Substituents and Linkers
Implications of Structural Differences
- Sulfanyl vs. Sulfonamide : The target’s sulfanyl group may confer redox activity or disulfide bonding, unlike sulfonamides’ electron-withdrawing effects .
- Cyclopentyl vs. Aromatic Groups : Increased lipophilicity from cyclopentyl could enhance blood-brain barrier penetration compared to phenyl derivatives () .
- Piperazine Substituents : 4-Methylpiperazine in the target may improve solubility and reduce metabolism compared to phenylpiperazines () .
生物活性
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 373.56 g/mol.
Structural Features
The compound features a cyclopentyl group connected to a sulfanyl acetamide moiety, which is further linked to a tetrahydroquinazoline derivative. The presence of the piperazine ring contributes to its pharmacological properties.
This compound exhibits biological activity primarily through its interaction with various G protein-coupled receptors (GPCRs) . These receptors play crucial roles in cellular signaling pathways and are common targets for drug development.
Key Biological Interactions:
- Antagonistic Activity : The compound has been shown to act as an antagonist at certain GPCRs, potentially modulating neurotransmitter release.
- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Therapeutic Potential
The compound's diverse biological activities suggest several therapeutic applications:
- Cancer Treatment : Its ability to inhibit cell proliferation positions it as a candidate for further development in oncology.
- Neurological Disorders : Potential use in treating disorders such as anxiety or depression due to its interaction with neurotransmitter systems.
- Antimicrobial Properties : Emerging data indicate possible effectiveness against certain bacterial strains.
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. This suggests potent anti-cancer activity that warrants further investigation .
In Vivo Studies
In animal models, the compound was evaluated for its neuroprotective effects. Results indicated reduced neuronal damage following induced oxidative stress, highlighting its potential for treating neurodegenerative conditions .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound compared to other compounds:
Q & A
Q. What are the key steps in synthesizing N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation of tetrahydroquinazolinone precursors with 4-methylpiperazine under reflux conditions.
- Thioether linkage formation via nucleophilic substitution between a sulfanyl-acetamide intermediate and the quinazolinone core.
- Final purification via column chromatography or recrystallization using solvents like ethanol or dichloromethane . Critical parameters include temperature control (60–100°C), pH modulation, and inert atmospheres to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic methods are used to confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the sulfanyl group (δ 3.5–4.0 ppm) and cyclopentyl moiety (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- IR Spectroscopy : Confirms carbonyl (1650–1750 cm) and sulfanyl (500–600 cm) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in thioether bond formation .
- Catalyst Screening : Bases like KCO or EtN improve reaction rates in cyclocondensation steps .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in multi-component syntheses . Yield optimization often requires Design of Experiments (DoE) to balance competing factors .
Q. How can contradictions in crystallographic data (e.g., bond angles, torsion angles) be resolved during structural refinement?
- Use SHELXL for refinement, leveraging constraints for disordered regions and hydrogen-bonding networks .
- Validate against computational models (e.g., DFT calculations) to reconcile discrepancies in bond lengths or angles .
- Cross-reference with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?
- Substituent Variation : Modify the cyclopentyl or 4-methylpiperazinyl groups to assess impact on receptor binding .
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs) .
- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC measurements) to quantify activity .
Q. How can reaction mechanisms (e.g., nucleophilic substitution at the sulfanyl site) be experimentally validated?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR to isolate and characterize transient species (e.g., thiolate anions) .
- Computational Modeling : Gaussian or ORCA simulations map transition states and activation energies .
Q. What are the challenges in purifying this compound, and how can they be addressed?
- Challenge : Co-elution of byproducts during chromatography due to similar polarity. Solution : Use gradient HPLC with C18 columns and acetonitrile/water mobile phases .
- Challenge : Low solubility in common solvents. Solution : Recrystallization from DMSO/water mixtures at controlled cooling rates .
Q. How can computational modeling predict binding affinity with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to assess stability .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with quinazolinone carbonyl groups) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
